N-Acetyl-DL-allylglycine

Description

Properties

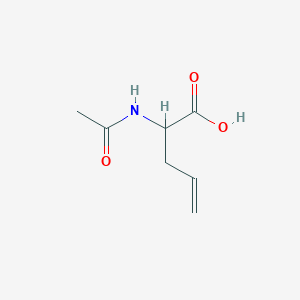

IUPAC Name |

2-acetamidopent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-3-4-6(7(10)11)8-5(2)9/h3,6H,1,4H2,2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNLDKHXFVSKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50299-14-4 | |

| Record name | NSC270552 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-D-allylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Acetyl-DL-allylglycine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-DL-allylglycine is a derivative of the non-proteinogenic amino acid allylglycine. While not biologically active in its own right, it serves as a crucial precursor and reference compound related to DL-allylglycine, a potent neurochemical tool. DL-allylglycine is a well-established inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1][2][3] By reducing GABA levels, DL-allylglycine induces a state of neuronal hyperexcitability, making it an invaluable agent for creating experimental models of epilepsy.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, synthesis, and its indirect but significant role in neuroscience research and drug development.

Core Chemical Identity and Structure

This compound is the N-acetylated form of DL-allylglycine, a racemic mixture. The acetylation of the amino group modifies its chemical properties, rendering it a distinct molecule for chemical synthesis and analytical purposes.

-

Chemical Name: 2-Acetamidopent-4-enoic acid[4]

-

Synonyms: N-Acetyl-2-amino-4-pentenoic acid, 2-(Acetylamino)-4-pentenoic acid[4]

-

CAS Number: 50299-14-4[5]

-

Molecular Formula: C₇H₁₁NO₃[5]

-

Molecular Weight: 157.17 g/mol [4]

The structure consists of a five-carbon pentenoic acid backbone with an allyl group (CH₂=CH-CH₂–) at the gamma position and an acetamido group at the alpha (C2) position.

Structure:

O

//

CH₂=CH-CH₂-CH-C-OH

|

NH

|

C=O

|

CH₃

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in experimental settings. These characteristics dictate its solubility, stability, and reactivity.

| Property | Value | Source(s) |

| Melting Point | 114 °C | [6] |

| Boiling Point | 382.4 °C at 760 mmHg | [4][6] |

| Density | 1.121 g/cm³ | [4][6] |

| Flash Point | 185.1 °C | [4][6] |

| pKa | 3.58 ± 0.10 (Predicted) | [6] |

| LogP | 0.54270 | [6] |

| Storage Temperature | -20°C | [6] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

Chemical Synthesis: A Methodological Overview

The synthesis of this compound is typically achieved through the alkylation of an acetylated glycine equivalent. One common and effective route involves the reaction of diethyl 2-acetamidomalonate with allyl bromide. This method provides a reliable pathway to the target molecule.[6]

Protocol: Synthesis via Diethyl 2-Acetamidomalonate

This protocol outlines a two-step process: alkylation of the malonic ester followed by hydrolysis and decarboxylation to yield the final product.

Step 1: Alkylation of Diethyl 2-Acetamidomalonate

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve diethyl 2-acetamidomalonate in a suitable anhydrous solvent (e.g., ethanol).

-

Base Addition: Add one molar equivalent of a strong base, such as sodium ethoxide, to the solution. The base deprotonates the alpha-carbon of the malonic ester, forming a nucleophilic enolate. This step is critical for enabling the subsequent alkylation.

-

Allylation: Slowly add one molar equivalent of allyl bromide to the reaction mixture. The reaction is typically performed at room temperature or with gentle heating. The enolate attacks the allyl bromide in an Sₙ2 reaction, forming ethyl 2-acetamido-2-(ethoxycarbonyl)-4-pentenoate.

-

Workup: After the reaction is complete (monitored by TLC), neutralize the mixture, remove the solvent under reduced pressure, and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude dialkylated intermediate.

Step 2: Hydrolysis and Decarboxylation

-

Hydrolysis: Heat the intermediate product from Step 1 under reflux with aqueous hydrochloric acid. This harsh condition hydrolyzes both the ester and amide linkages.

-

Decarboxylation: Continued heating causes the decarboxylation of the resulting malonic acid derivative, yielding DL-allylglycine.

-

N-Acetylation: To obtain the final product, the resulting DL-allylglycine is re-acetylated. Dissolve the amino acid in water and add acetic anhydride with vigorous stirring.[7] The reaction is typically exothermic.

-

Isolation: Cool the solution in an ice bath to crystallize the this compound. Collect the precipitate by filtration, wash with ice-cold water, and dry under vacuum.[7]

Caption: Workflow for the synthesis of this compound.

Biological Relevance: The Gateway to GABA Inhibition

The primary significance of this compound in drug development and neuroscience lies in its relationship to DL-allylglycine . DL-allylglycine is a known convulsant agent that functions by irreversibly inhibiting Glutamate Decarboxylase (GAD) , the rate-limiting enzyme in the synthesis of GABA from glutamate.[1][2][3]

Mechanism of Action:

-

GAD Inhibition: The L-enantiomer, L-allylglycine, is the biologically active form. It acts as an inhibitor of GAD.[2]

-

Reduced GABA Synthesis: By inhibiting GAD, allylglycine leads to a significant reduction in the concentration of GABA in the brain.[1][3]

-

Disinhibition of Neuronal Circuits: GABA is the primary inhibitory neurotransmitter in the central nervous system. A decrease in GABAergic tone leads to a state of neuronal hyperexcitability and a lowered seizure threshold.[2]

-

Induction of Seizures: This hyperexcitability manifests as convulsions, making DL-allylglycine a reliable chemical tool for inducing seizures in animal models to study the mechanisms of epilepsy and to screen potential anti-epileptic drugs.[1][8]

Caption: DL-Allylglycine inhibits GAD, disrupting GABA synthesis.

Analytical Methodologies

The purity and concentration of this compound and its related substances are critical for reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is a standard and robust method for this purpose. While specific methods for this exact compound are not widely published, a reliable method can be adapted from established protocols for other N-acetylated amino acids.[9][10]

Protocol: Reverse-Phase HPLC for Purity Analysis

This protocol provides a framework for the quantitative analysis of this compound.

-

System Preparation: Use a standard HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and a column oven.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a buffer (e.g., 0.01M potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic modifier like acetonitrile. A typical starting gradient could be 95:5 (Buffer:Acetonitrile).

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable diluent (like 0.3 M HCl) to a known concentration (e.g., 1 mg/mL).[9] Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 205-210 nm (where the amide bond absorbs)

-

-

Data Analysis: The retention time of the main peak corresponds to this compound. The area of the peak is proportional to its concentration. Impurities can be identified as separate peaks and quantified based on their relative peak areas. Method validation according to ICH guidelines is necessary for use in regulated environments.[9]

Safety and Handling

While this compound is not as acutely toxic as its non-acetylated counterpart, proper laboratory safety procedures are mandatory.

-

Hazard Identification: The compound is classified as an irritant, causing potential skin, eye, and respiratory irritation.[6][11]

-

Precautionary Statements:

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at the recommended temperature of -20°C.[6]

Conclusion

This compound is a specialized chemical compound whose value is intrinsically linked to the potent biological activity of DL-allylglycine. As a stable derivative, it plays a role in the synthesis and analysis of this critical neuroscientific tool. Understanding its chemical properties, synthesis, and analytical methods is paramount for researchers utilizing the allylglycine model of epilepsy to advance our knowledge of GABAergic neurotransmission and to develop next-generation therapies for seizure disorders and other neurological conditions.

References

-

LookChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). N-Allylglycine. National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). Acetylglycine. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2025). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. Retrieved January 12, 2026, from [Link]

-

eScholarship. (1978). DETECTION OF N-ACETYLGLYCINE, N-ACETYLGLYCYL-GLYCINE, AND N-ACETYLGLYCYLGLYCYLGLYCINE BY PAPER CHROMATOGRAPHY. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Allylglycine. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Acetylglycine. National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

International Journal of Pharmaceutical and Engineering Research. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Retrieved January 12, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). dl-c-Allylglycine. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). dl-c-Allylglycine. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). dl-c-Allylglycine. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

PubMed. (1984). Effects of DL-allylglycine, alone or in combination with morphine, on passive avoidance behaviour in C57BL/6 mice. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN117288868B - Detection method of N-acetyl-L-leucine related substances.

-

PubMed. (2012). A quick, convenient and economical method for the reliable determination of methylglyoxal in millimolar concentrations: the N-acetyl-L-cysteine assay. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). US2425283A - Preparation of allylglycine.

-

MDPI. (2023). Designing Next-Generation Drug-like Molecules for Medicinal Applications. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (2022). Developing Role for Artificial Intelligence in Drug Discovery in Drug Design, Development, and Safety Assessment. Retrieved January 12, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Allylglycine - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound|lookchem [lookchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Effects of DL-allylglycine, alone or in combination with morphine, on passive avoidance behaviour in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijper.org [ijper.org]

- 10. CN117288868B - Detection method of N-acetyl-L-leucine related substances - Google Patents [patents.google.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Core Mechanism of Action of N-Acetyl-DL-allylglycine

Abstract

N-Acetyl-DL-allylglycine (NADAG) is a synthetic amino acid derivative whose precise mechanism of action has not been extensively elucidated in dedicated studies. However, based on the well-documented bioactivity of its parent compound, DL-allylglycine, and the known metabolic pathways of N-acetylated amino acids, a primary mechanism can be proposed. This technical guide synthesizes the available evidence to present a comprehensive overview of the putative mechanism of action of this compound. The central hypothesis posits that NADAG functions as a prodrug, undergoing in vivo deacetylation to release DL-allylglycine, a potent inhibitor of glutamate decarboxylase (GAD). This guide will delve into this proposed mechanism, explore potential alternative or complementary actions, and provide detailed experimental protocols for researchers to investigate these hypotheses.

Introduction to this compound

This compound is the N-acetylated form of DL-allylglycine. While DL-allylglycine is a widely recognized neurochemical tool used to induce convulsions in experimental models of epilepsy through the inhibition of GABA synthesis, the specific biological role of its N-acetylated counterpart is not well-defined[1][2]. The addition of an acetyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing its lipophilicity and membrane permeability, which can facilitate its use as a prodrug[3]. This guide will explore the hypothesis that N-acetylation of DL-allylglycine serves this very purpose.

The Prodrug Hypothesis: Deacetylation to the Active Compound

The most plausible mechanism of action for this compound is its role as a prodrug that is metabolized in vivo to the active compound, DL-allylglycine. This hypothesis is supported by the known metabolism of other N-acetylated amino acids.

The Role of Acylases in Deacetylation

The conversion of N-acetylated amino acids back to their free amino acid form is catalyzed by a class of enzymes known as acylases (or amidohydrolases)[4][5]. These enzymes are widespread in various tissues, with particularly high concentrations in the kidneys and liver[6]. Acylase I, for instance, has been shown to catalyze the deacetylation of N-acetyl-L-cysteine and other N-acetyl-L-amino acids[7][8]. It is therefore highly probable that this compound is a substrate for these enzymes, leading to the release of DL-allylglycine and acetate.

Figure 1: Proposed in vivo deacetylation of this compound to DL-allylglycine catalyzed by acylases.

The Established Mechanism of DL-Allylglycine: Inhibition of Glutamate Decarboxylase (GAD)

Once deacetylated, the resulting DL-allylglycine is a well-characterized inhibitor of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA)[2][9][10]. GAD catalyzes the decarboxylation of glutamate to GABA[11]. By inhibiting GAD, DL-allylglycine leads to a reduction in brain GABA concentrations[2]. This decrease in GABAergic inhibition results in neuronal hyperexcitability and can induce seizures, which is why DL-allylglycine is a valuable tool in epilepsy research[1][12].

Figure 2: Inhibition of Glutamate Decarboxylase (GAD) by DL-allylglycine, leading to reduced GABA synthesis.

Alternative Hypothesis: Direct Mitochondrial Toxicity and Reye's-like Syndrome

While the prodrug hypothesis is the most likely mechanism, it is also conceivable that this compound could exert direct biological effects, potentially at the level of mitochondrial function. This is a pertinent consideration given the association of certain metabolic disorders, such as Reye's syndrome and Reye's-like syndromes, with mitochondrial dysfunction[13][14]. These syndromes are characterized by acute noninflammatory encephalopathy and fatty degenerative liver failure, often triggered by viral illness and exposure to certain drugs or toxins[15][16].

Notably, defects in fatty acid oxidation and the urea cycle are implicated in the pathophysiology of Reye's-like syndromes[5][17][18]. Animal models of Reye's syndrome have been developed using compounds that induce similar metabolic disturbances[1][19]. Although direct evidence is lacking for this compound, studies have shown that high concentrations of glycine can impair brain bioenergetics by inhibiting mitochondrial enzymes[20], and allyl alcohol, a related compound, can induce loss of mitochondrial membrane potential[21]. Therefore, it is plausible that this compound or its metabolites could directly interfere with mitochondrial processes.

Figure 3: Hypothetical direct inhibitory effects of this compound on mitochondrial function.

Experimental Protocols for Mechanistic Elucidation

To rigorously test the proposed mechanisms of action for this compound, a series of well-defined experimental protocols are required.

Protocol 1: In Vitro Deacetylation Assay

This protocol is designed to determine if this compound is a substrate for acylases.

Materials:

-

This compound

-

Purified acylase I or a tissue homogenate rich in acylases (e.g., from kidney or liver)[7]

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

HPLC system for quantification of DL-allylglycine

Procedure:

-

Prepare a stock solution of this compound in the reaction buffer.

-

In a microcentrifuge tube, combine the acylase enzyme or tissue homogenate with the reaction buffer.

-

Initiate the reaction by adding the this compound stock solution to a final concentration of interest.

-

Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid) to precipitate the protein.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of DL-allylglycine produced over time.

Causality and Validation: The production of DL-allylglycine in a time- and enzyme-dependent manner would provide strong evidence for the deacetylation of this compound. A negative control without the enzyme should show no production of DL-allylglycine.

Protocol 2: Glutamate Decarboxylase (GAD) Activity Assay

This assay measures the effect of this compound and DL-allylglycine on GAD activity.

Materials:

-

Glutamate Decarboxylase Activity Assay Kit (e.g., colorimetric or fluorometric)[19][22][23][24]

-

Purified GAD enzyme or brain tissue homogenate

-

This compound and DL-allylglycine

-

L-glutamate (substrate)

Procedure:

-

Prepare different concentrations of this compound and DL-allylglycine.

-

Pre-incubate the GAD enzyme or brain homogenate with the test compounds or vehicle control for a specified time.

-

Initiate the enzymatic reaction by adding L-glutamate according to the kit manufacturer's instructions.

-

Measure the GAD activity by detecting the production of GABA or the consumption of a co-substrate, following the kit's protocol.

-

Calculate the percentage of GAD inhibition for each compound concentration.

Causality and Validation: A dose-dependent inhibition of GAD activity by DL-allylglycine is expected. If this compound also inhibits GAD directly, it would suggest a dual mechanism. If it only inhibits GAD in the presence of acylases (in a tissue homogenate), it would further support the prodrug hypothesis.

Protocol 3: In Vivo Measurement of Brain GABA Levels

This protocol assesses the impact of this compound administration on GABA levels in the brain of a living animal model.

Materials:

-

Animal model (e.g., rats or mice)

-

This compound

Procedure:

-

Acclimate the animals to the experimental conditions.

-

Obtain baseline brain GABA measurements using MRS.

-

Administer this compound or a vehicle control to the animals.

-

At various time points post-administration, perform MRS scans to measure changes in brain GABA concentrations in specific regions of interest.

Causality and Validation: A significant decrease in brain GABA levels following this compound administration would be consistent with the inhibition of GAD in vivo, supporting the overall proposed mechanism.

Protocol 4: Cell Viability and Mitochondrial Function Assays

These assays are designed to evaluate the direct cytotoxic effects of this compound on cultured cells and its impact on mitochondrial function.

Materials:

-

Cultured neuronal or liver cells (e.g., SH-SY5Y or HepG2)

-

This compound

-

Mitochondrial membrane potential dyes (e.g., JC-1, TMRE)

-

ATP assay kits

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for different durations.

-

Perform cell viability assays according to the manufacturer's instructions to determine the IC50 value.

-

For mitochondrial function assessment, treat cells with sub-lethal concentrations of this compound.

-

Stain the cells with mitochondrial membrane potential dyes and analyze by fluorescence microscopy or flow cytometry.

-

Measure intracellular ATP levels using a luminescence-based assay.

Causality and Validation: A dose-dependent decrease in cell viability would indicate cytotoxicity. A reduction in mitochondrial membrane potential and ATP levels would suggest that this compound directly impairs mitochondrial function.

Summary and Future Directions

The primary mechanism of action of this compound is hypothesized to be its function as a prodrug, which is deacetylated in vivo to release DL-allylglycine. This active metabolite then inhibits glutamate decarboxylase, leading to a reduction in GABA synthesis and subsequent neuronal hyperexcitability. While this remains the most parsimonious explanation, the potential for direct effects on mitochondrial function, possibly contributing to a Reye's-like syndrome phenotype in susceptible individuals, warrants further investigation.

The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate these hypotheses. Future studies should focus on:

-

Pharmacokinetic studies: To directly measure the in vivo conversion of this compound to DL-allylglycine.

-

Enzyme kinetics: To characterize the interaction of this compound with various acylases.

-

Mitochondrial toxicity studies: To explore the effects of this compound on specific mitochondrial enzyme complexes and fatty acid oxidation pathways.

By employing these methodologies, the scientific community can achieve a more definitive understanding of the mechanism of action of this compound, which will be crucial for its appropriate use in research and for assessing its potential toxicological profile.

References

- Choi, I. Y., Lee, P., & Merkle, H. (2006). Measurement of regional variation of GABA in the human brain by optimized point-resolved spectroscopy at 7T in vivo. Magnetic Resonance in Medicine, 56(3), 345-353.

- Dror, V., & Edden, R. A. (2019). In vivo measurement of brain GABA concentrations by magnetic resonance spectroscopy in smelters occupationally exposed to manganese. Neurotoxicology, 75, 134-141.

- Endo, Y. (1980). In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys. Biochimica et Biophysica Acta (BBA) - General Subjects, 628(1), 13-18.

-

Abbkine. (n.d.). CheKine™ Micro Glutamate Decarboxylase (GAD) Activity Assay Kit. Retrieved from [Link]

-

Spielman Laboratory. (n.d.). GABA spectroscopy. Stanford Medicine. Retrieved from [Link]

- Fisher, S. K., & Davies, W. E. (1974). Some properties of guinea pig brain glutamate decarboxylase and its inhibition by the convulsant allylglycine (2-amino-4-pentenoic acid). Journal of Neurochemistry, 23(2), 427-433.

- Hansen, J., & Bross, P. (2010). A cellular viability assay to monitor drug toxicity. Methods in Molecular Biology, 648, 303-311.

- Uttamsingh, V., Baggs, R. B., Kivell, B. M., & Anders, M. W. (1998). Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. Drug Metabolism and Disposition, 26(7), 679-685.

-

Profacgen. (n.d.). Glutamate Decarboxylase (GAD) Assay Kit (PROAG-K009S). Retrieved from [Link]

- Reye Syndrome. (2023, July 4). In StatPearls.

-

Reddit. (2018, June 27). Fate of acetylated amino acids in vivo? Deacetylation in cancer metabolism? Retrieved from [Link]

- Minten, E. V., & Yu, D. S. (2022). Protocol for in vitro lysine deacetylation to test putative substrates of class III deacetylases. STAR protocols, 3(2), 101313.

-

National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

- Endo, Y. (1978). Deacetylation and deformylation of N-acyl amino acids by kidney acylases. FEBS letters, 95(2), 281-283.

- Uttamsingh, V., Kivi, R. M., & Anders, M. W. (2000). Immunohistochemical Localization of the Acylases that Catalyze the Deacetylation of N-Acetyl-l-cysteine and Haloalkene-Derived Mercapturates. Drug Metabolism and Disposition, 28(6), 621-628.

- Milani, M. R., et al. (2013). A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase. Analytical Biochemistry, 435(2), 164-169.

- Pugliese, M., et al. (2008). Reye's and Reye's-like syndromes. Journal of Pediatric Gastroenterology and Nutrition, 47(5), 531-543.

-

National Center for Biotechnology Information. (n.d.). Amino-Acid N-Acetyltransferase. MeSH Browser. Retrieved from [Link]

- DeVivo, D. C. (1983). Encephalopathy of Reye's syndrome: a review of pathogenetic hypotheses.

-

MedCrave. (2022, September 5). Etiology, pathophysiology and management of reye's syndrome. Retrieved from [Link]

-

Organic Syntheses. (n.d.). acetylglycine. Retrieved from [Link]

- Löscher, W. (2011). Animal Models of Epilepsy: A Phenotype-oriented Review. Current protocols in neuroscience, Chapter 9, Unit-9.39.

-

Maze Engineers. (2018, February 5). A Guide To Animal Seizure Models. Retrieved from [Link]

- Heltweg, B., & Jung, M. (2015). Histone Deacetylase Activity Assay. Methods in molecular biology (Clifton, N.J.), 1250, 13-22.

-

Nilsson Lab. (2015, September 18). N-acetylated amino acids. Retrieved from [Link]

- Wang, Z. G., et al. (2021). Glycine ameliorates mitochondrial dysfunction caused by ABT-199 in porcine oocytes. Journal of animal science, 99(4), skab087.

- Basnet, A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules (Basel, Switzerland), 24(23), 4393.

- D'Aniello, C., & D'Onofrio, N. (2020). The urea cycle enzymes act as metabolic suppressors in clear cell renal cell carcinoma.

- Zhang, Y., et al. (2022). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO.

- Castellano, C., & Pavone, F. (1984). Effects of DL-allylglycine, alone or in combination with morphine, on passive avoidance behaviour in C57BL/6 mice. Archives internationales de pharmacodynamie et de therapie, 267(1), 141-148.

- Vockley, J., et al. (2016). Fatty acid oxidation disorders. American journal of medical genetics. Part C, Seminars in medical genetics, 172(4), 343-350.

- Kim, D., et al. (2020). Glycine decarboxylase maintains mitochondrial protein lipoylation to support tumor growth. Cell metabolism, 31(5), 993-1007.e7.

- Gaware, V. S., et al. (2011). Amino Acids in the Development of Prodrugs. Mini reviews in medicinal chemistry, 11(14), 1238-1249.

-

MedLink Neurology. (n.d.). Decarboxylation of l-glutamate to GABA catalyzed by glutamate decarboxylase. Retrieved from [Link]

- Miccadei, S., et al. (1988). Loss of Mitochondrial Membrane Potential Is Not Essential to Hepatocyte Killing by Allyl Alcohol.

- Minten, E. V., & Yu, D. S. (2022). Protocol for in vitro lysine deacetylation to test putative substrates of class III deacetylases. STAR protocols, 3(2), 101313.

-

National Center for Biotechnology Information. (n.d.). Preparation and Biochemical Analysis of Classical Histone Deacetylases. In Gene Expression and Regulation. Retrieved from [Link]

- Wakamatsu, H. (1990). U.S. Patent No. 4,918,222. Washington, DC: U.S.

- Nadanaciva, S., & Will, Y. (2011). Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences. Journal of toxicology and environmental health. Part B, Critical reviews, 14(8), 537-553.

-

Ninja Nerd. (2017, June 14). Metabolism | Urea Cycle [Video]. YouTube. [Link]

- Wyse, A. T., et al. (2010). Neurochemical evidence that glycine induces bioenergetical dysfunction.

Sources

- 1. cds.ismrm.org [cds.ismrm.org]

- 2. chemisgroup.us [chemisgroup.us]

- 3. Glycine ameliorates mitochondrial dysfunction caused by ABT-199 in porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deacetylation and deformylation of N-acyl amino acids by kidney acylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol to record and quantify absence seizures in rats using EEG arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On-Demand How-To: Measuring GABA in the Brain with MR Spectroscopy - ORGANIZATION FOR HUMAN BRAIN MAPPING [ohbmbrainmappingblog.com]

- 10. Histone Deacetylase Activity Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. buller.chem.wisc.edu [buller.chem.wisc.edu]

- 12. Regulation of enzymes of the urea cycle and arginine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound|lookchem [lookchem.com]

- 14. biorxiv.org [biorxiv.org]

- 15. A simple, automated method of seizure detection in mouse models of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neurochemical evidence that glycine induces bioenergetical dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Loss of mitochondrial membrane potential is not essential to hepatocyte killing by allyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. abcam.cn [abcam.cn]

- 23. abbkine.com [abbkine.com]

- 24. Glutamate Decarboxylase (GAD) Assay Kit - Profacgen [profacgen.com]

- 25. Measurement of regional variation of GABA in the human brain by optimized point-resolved spectroscopy at 7T in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In vivo measurement of brain GABA concentrations by magnetic resonance spectroscopy in smelters occupationally exposed to manganese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. GABA spectroscopy | The Spielman Laboratory: In Vivo MR Spectroscopy and Multinuclear Imaging | Stanford Medicine [med.stanford.edu]

- 28. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

biological activity and targets of N-Acetyl-DL-allylglycine

An In-Depth Technical Guide to the Biological Activity and Molecular Targets of N-Acetyl-DL-allylglycine

Executive Summary

This compound (NAAG) is a synthetic amino acid derivative whose biological profile is not extensively documented in standalone literature. However, by dissecting its structure into its two primary components—the N-acetyl group and the DL-allylglycine backbone—we can infer its potential activities and targets. The DL-allylglycine moiety is a well-established inhibitor of γ-aminobutyric acid (GABA) synthesis, while the N-acetyl group is characteristic of compounds like N-acetylcysteine (NAC), a potent antioxidant and glutathione (GSH) precursor. This guide synthesizes data from these related molecules to construct a comprehensive technical profile of this compound, presenting its inferred mechanisms of action, key molecular targets, and robust experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic or research applications of this unique compound.

Physicochemical Properties

A foundational understanding of a compound begins with its chemical and physical characteristics. This compound is a white crystalline powder.[1] Its key properties are summarized below.

| Property | Value | References |

| CAS Number | 50299-14-4 | [2][3][4] |

| Molecular Formula | C₇H₁₁NO₃ | [2][3][4] |

| Molecular Weight | 157.17 g/mol | [2][3][4] |

| IUPAC Name | 2-acetamidopent-4-enoic acid | [4] |

| Melting Point | 114 °C | [2] |

| Boiling Point | 382.4 °C at 760 mmHg | [2][4] |

| Density | 1.121 g/cm³ | [2][4] |

| Storage Temperature | -20°C | [2] |

Core Biological Activities & Mechanisms of Action

The biological activity of this compound can be logically bifurcated based on its structure: the neuroexcitatory potential of the allylglycine core and the cytoprotective, antioxidant potential of the N-acetyl moiety.

Inhibition of GABA Synthesis via Glutamate Decarboxylase (GAD)

The most prominent and well-documented activity of the parent compound, DL-allylglycine, is its role as a proconvulsant, which stems from its potent inhibition of glutamate decarboxylase (GAD).[1][5][6][7] GAD is the rate-limiting enzyme responsible for the synthesis of the primary inhibitory neurotransmitter in the central nervous system, GABA, from its precursor, glutamate.[5][6]

The L-enantiomer, L-allylglycine, is the biologically active form that irreversibly inhibits GAD.[6] By blocking this enzyme, allylglycine leads to a significant reduction in brain GABA concentrations.[5] This depletion of inhibitory tone results in neuronal hyperexcitability, making DL-allylglycine an invaluable chemical tool for inducing seizures in experimental models of epilepsy.[1][5][8] It is highly probable that this compound retains this core activity.

Caption: Inhibition of GABA synthesis by N-Acetyl-L-allylglycine.

Modulation of Glutathione (GSH) Metabolism

The N-acetyl group strongly suggests a role as a precursor to cysteine, analogous to the well-characterized compound N-acetylcysteine (NAC).[9] NAC is a cornerstone of therapies for conditions involving oxidative stress because it provides the cysteine necessary for the synthesis of glutathione (GSH).[10][11][12] GSH is the most abundant endogenous antioxidant, critical for neutralizing reactive oxygen species (ROS), detoxifying xenobiotics, and maintaining cellular redox homeostasis.[10][13]

Therefore, this compound is hypothesized to increase intracellular GSH levels, particularly under conditions of oxidative stress or GSH depletion.[13][14] This activity could confer cytoprotective effects against a range of insults, including drug-induced toxicity and damage from free radicals.[9][15][16]

Caption: Proposed role of NAAG in cellular glutathione synthesis.

Potential for Apoptosis Induction

Emerging evidence from related compounds suggests a potential role for this compound in modulating programmed cell death, or apoptosis. For instance, allicin, a compound also containing an allyl group, induces apoptosis in glioblastoma cells through the mitochondrial pathway.[17] Furthermore, NAC, when combined with other agents like EPAC activators, can be a potent inducer of apoptosis in acute lymphoblastic leukemia cells, a process mediated by calcium flux.[18] This suggests that under specific cellular contexts, this compound might shift from a cytoprotective to a pro-apoptotic agent, a dual functionality that warrants investigation in cancer research.

Primary and Potential Molecular Targets

Based on its inferred activities, the molecular targets for this compound can be classified as primary (well-established from parent compounds) and potential (hypothesized).

| Target Class | Specific Target | Inferred Effect of NAAG | Confidence | References |

| Primary | Glutamate Decarboxylase (GAD) | Inhibition: Reduces GABA synthesis, leading to neuronal hyperexcitability. | High | [1][5][6][7] |

| Potential | Enzymes of Glutathione Synthesis (e.g., Glutamate-cysteine ligase) | Substrate Provision: Increases synthesis of GSH by providing the precursor cysteine. | Moderate | [11][13] |

| Potential | Enzymes of Polyamine Synthesis (ODC, SAM-DC) | Modulation: DL-allylglycine alters the activity of Ornithine Decarboxylase and S-adenosyl-L-methionine decarboxylase. | Low | [6] |

| Potential | cAMP Signaling Pathway (e.g., EPAC) | Modulation: The N-acetyl moiety may interact with cAMP signaling to influence cell death pathways. | Low | [18] |

Key Experimental Protocols & Workflows

To empirically validate the hypothesized activities of this compound, the following detailed protocols are provided. These methodologies are designed as self-validating systems to ensure robust and reproducible data.

Protocol: In Vitro Glutamate Decarboxylase (GAD) Inhibition Assay

-

Objective: To quantify the inhibitory effect of this compound on GAD enzyme activity.

-

Principle: This assay measures the production of GABA from glutamate by a recombinant or purified GAD enzyme. The amount of GABA produced is quantified via HPLC or a fluorescent probe.

-

Methodology:

-

Reagent Preparation:

-

Prepare Assay Buffer: 100 mM Potassium Phosphate, pH 7.2, with 0.2 mM Pyridoxal 5'-phosphate (PLP) cofactor.

-

Prepare Substrate Solution: 50 mM L-Glutamic acid in Assay Buffer.

-

Prepare Enzyme Solution: Recombinant GAD65/67 diluted in Assay Buffer to a working concentration of 0.1 µg/µL.

-

Prepare Inhibitor Stock: 100 mM this compound in dH₂O. Create serial dilutions (e.g., 100 µM to 100 mM).

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of this compound dilution or vehicle control (dH₂O).

-

Add 70 µL of Enzyme Solution to each well and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of Substrate Solution to each well.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction by adding 10 µL of 1 M HCl.

-

-

Quantification (Example: HPLC):

-

Centrifuge the plate to pellet precipitated protein.

-

Transfer the supernatant to HPLC vials.

-

Analyze GABA concentration using a C18 column with a pre-column derivatization method (e.g., o-phthalaldehyde, OPA) and a fluorescence detector.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration relative to the vehicle control.

-

Plot percent inhibition versus log[Inhibitor] and fit to a dose-response curve to determine the IC₅₀ value.

-

-

Protocol: Cellular Glutathione (GSH) Quantification

-

Objective: To determine if this compound increases intracellular GSH levels in a cell-based model.

-

Principle: This colorimetric assay is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) product, measurable at 412 nm.

-

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HepG2 human liver cells) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

-

Optional: Induce oxidative stress by treating with a sub-lethal dose of H₂O₂ or buthionine sulfoximine (BSO) for 2-4 hours to deplete baseline GSH.

-

Treat cells with various concentrations of this compound (e.g., 10 µM to 5 mM) for 24 hours. Include NAC as a positive control.

-

-

Cell Lysis and Deproteinization:

-

Wash cells twice with cold PBS.

-

Lyse cells with 50 µL of ice-cold 5% 5-sulfosalicylic acid (SSA) to precipitate proteins.

-

Incubate on ice for 10 minutes.

-

Centrifuge the plate at 12,000 x g for 10 minutes at 4°C.

-

-

GSH Assay:

-

Transfer 20 µL of the supernatant (lysate) to a new 96-well plate.

-

Prepare a GSH standard curve (e.g., 0 to 50 µM).

-

Add 150 µL of Assay Buffer (100 mM sodium phosphate, 1 mM EDTA, pH 7.5) to each well.

-

Add 50 µL of DTNB solution (0.6 mg/mL in Assay Buffer).

-

Incubate for 10 minutes at room temperature in the dark.

-

-

Data Analysis:

-

Measure absorbance at 412 nm using a plate reader.

-

Calculate GSH concentration in samples from the standard curve.

-

Normalize GSH concentration to total protein content from a parallel well (e.g., using a BCA assay).

-

-

Caption: Experimental workflow for apoptosis detection via flow cytometry.

Conclusion and Future Directions

This compound presents a fascinating duality. Its allylglycine backbone confers a well-established mechanism for inhibiting GABA synthesis, making it a candidate for neuroscience research, particularly in the study of epilepsy and neuronal excitability. Concurrently, its N-acetyl group suggests a cytoprotective and antioxidant capacity through the modulation of glutathione metabolism, a pathway of immense interest in toxicology, aging, and a multitude of disease states.

The primary unanswered question is how these two opposing activities—one potentially neurotoxic and one cytoprotective—manifest in a whole organism or even a complex cellular system. Future research should prioritize the following:

-

Chiral Separation and Analysis: The biological activity of the D- and L-enantiomers must be resolved to determine if, like the parent compound, the L-form is solely responsible for GAD inhibition and to uncover any unique properties of the D-form.

-

In Vivo Studies: Animal models are necessary to assess the compound's pharmacokinetics, blood-brain barrier permeability, and its net effect on the central nervous system and peripheral organs. Does it induce seizures, offer protection against oxidative damage, or both?

-

Oncological Investigation: Given the potential for apoptosis induction, screening this compound against a panel of cancer cell lines could reveal novel anti-neoplastic activities.

-

Nephrotoxicity and Hepatotoxicity Profiling: The potential for both toxicity (from the allylglycine) and protection (from the N-acetyl group) in organs like the kidney and liver must be carefully evaluated.[15][19][20]

By pursuing these avenues, the scientific community can fully elucidate the biological profile of this compound and unlock its potential as either a powerful research tool or a novel therapeutic agent.

References

-

N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes . (Source: National Center for Biotechnology Information). [Link]

-

This compound . (Source: LookChem). [Link]

-

N-acetyl cysteine turns EPAC activators into potent killers of acute lymphoblastic leukemia cells . (Source: PubMed Central). [Link]

-

Allicin inhibits cell growth and induces apoptosis in U87MG human glioblastoma cells through an ERK-dependent pathway . (Source: PubMed). [Link]

-

Effects of glycine and n-acetylcysteine on glutathione levels and mitochondrial energy metabolism in healthy aging . (Source: National Center for Biotechnology Information). [Link]

-

N-acetylcysteine-PLGA nano-conjugate: effects on cellular toxicity and uptake of gadopentate dimeglumine . (Source: PubMed). [Link]

-

The effects of N-acetyl-L-cysteine on the female reproductive performance and nephrotoxicity in rats . (Source: PubMed). [Link]

-

The principal urinary metabolite of allyl isothiocyanate, N-acetyl-S-(N-allylthiocarbamoyl)cysteine, inhibits the growth and muscle invasion of bladder cancer . (Source: National Center for Biotechnology Information). [Link]

-

Allylglycine . (Source: Wikipedia). [Link]

-

N-acetyl Cysteine Overdose Induced Acute Toxicity and Hepatic Microvesicular Steatosis by Disrupting GSH and Interfering Lipid Metabolisms in Normal Mice . (Source: National Center for Biotechnology Information). [Link]

-

Effects of glycine and n-acetylcysteine on glutathione levels and mitochondrial energy metabolism in healthy aging . (Source: ResearchGate). [Link]

-

Impact of 30-day oral dosing with N-acetyl-L-cysteine on Sprague-Dawley rat physiology . (Source: Taylor & Francis Online). [Link]

- Process for synthesis of N-acetylglycine.

-

Acute amino acid nephrotoxicity . (Source: PubMed). [Link]

-

Glycine and N-acetylcysteine (GlyNAC) supplementation in older adults improves glutathione deficiency, oxidative stress, mitochondrial dysfunction, inflammation, insulin resistance, endothelial dysfunction, genotoxicity, muscle strength, and cognition: Results of a pilot clinical trial . (Source: PubMed). [Link]

-

N-acetyl-cysteine protects against DNA damage associated with lead toxicity in HepG2 cells . (Source: PubMed). [Link]

-

In vivo effects of N-acetylcysteine on glutathione metabolism and on the biotransformation of carcinogenic and/or mutagenic compounds . (Source: PubMed). [Link]

-

Acetaminophen Induces Apoptosis in Rat Cortical Neurons . (Source: ResearchGate). [Link]

-

n-acetyl-l-cysteine ameliorates symptoms: Topics by Science.gov . (Source: Science.gov). [Link]

-

N-acetylcysteine Blocks Apoptosis Induced by N-alpha-tosyl-L-phenylalanine Chloromethyl Ketone in Transformed T-cells . (Source: PubMed). [Link]

-

Effects of N-Acetyl-Leucine and its enantiomers in Niemann-Pick disease type C cells . (Source: bioRxiv). [Link]

-

Effects of DL-allylglycine, alone or in combination with morphine, on passive avoidance behaviour in C57BL/6 mice . (Source: PubMed). [Link]

-

Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa . (Source: MDPI). [Link]

-

The chemistry and biological activities of N-acetylcysteine . (Source: PubMed). [Link]

-

N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study . (Source: PubMed Central). [Link]

-

The protective effect of glycine in cisplatin nephrotoxicity: inhibition with NG-nitro-L-arginine methyl ester . (Source: PubMed). [Link]

Sources

- 1. Allylglycine - Wikipedia [en.wikipedia.org]

- 2. This compound|lookchem [lookchem.com]

- 3. guidechem.com [guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buy DL-Allylglycine | 7685-44-1 | >98% [smolecule.com]

- 8. Effects of DL-allylglycine, alone or in combination with morphine, on passive avoidance behaviour in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The chemistry and biological activities of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of glycine and n-acetylcysteine on glutathione levels and mitochondrial energy metabolism in healthy aging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Glycine and N-acetylcysteine (GlyNAC) supplementation in older adults improves glutathione deficiency, oxidative stress, mitochondrial dysfunction, inflammation, insulin resistance, endothelial dysfunction, genotoxicity, muscle strength, and cognition: Results of a pilot clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo effects of N-acetylcysteine on glutathione metabolism and on the biotransformation of carcinogenic and/or mutagenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Impact of 30-day oral dosing with N-acetyl-L-cysteine on Sprague-Dawley rat physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effects of N-acetyl-L-cysteine on the female reproductive performance and nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-acetyl-cysteine protects against DNA damage associated with lead toxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Allicin inhibits cell growth and induces apoptosis in U87MG human glioblastoma cells through an ERK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. N-acetyl cysteine turns EPAC activators into potent killers of acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acute amino acid nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The protective effect of glycine in cisplatin nephrotoxicity: inhibition with NG-nitro-L-arginine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Historical Discovery and Development of N-Acetyl-DL-allylglycine

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling a Modified Neurological Tool

N-Acetyl-DL-allylglycine, a derivative of the well-known convulsant agent DL-allylglycine, represents a nuanced chapter in the exploration of GABAergic neurotransmission and experimental models of epilepsy. While the history of its parent compound, DL-allylglycine, is more extensively documented, the introduction of the N-acetyl moiety marks a deliberate step in modifying the compound's properties, likely to alter its pharmacokinetic profile or fine-tune its biological activity. This guide delves into the historical context of its emergence, its synthesis, mechanism of action, and the scientific rationale that propelled its use as a specialized tool in neuroscience research.

Section 1: The Genesis of a Research Tool - A Historical Perspective

The story of this compound is intrinsically linked to the discovery and investigation of its precursor, DL-allylglycine. The synthesis of allylglycine was documented as early as the mid-20th century, with a 1947 patent granted to the American Cyanamid Company describing a method for its preparation. However, it was the later discovery of its potent convulsant properties that cemented its place in neuroscience research.

The development of N-acetylated amino acids, in a broader sense, has been a strategy employed in biochemistry and pharmacology for various purposes, including enhancing bioavailability and creating prodrugs. The N-acetylation of DL-allylglycine can be viewed within this context—a chemical modification intended to create a new research tool with potentially distinct characteristics from its parent compound. While a definitive seminal publication detailing the very first synthesis and rationale for this compound is not readily apparent in modern databases, its emergence can be traced through its availability as a research chemical and its use in studies exploring the structure-activity relationships of convulsant agents.

The primary motivation for N-acetylation was likely to investigate how this modification would affect the compound's ability to cross the blood-brain barrier, its interaction with metabolic enzymes, and ultimately, its potency and duration of action as a glutamate decarboxylase (GAD) inhibitor.

Section 2: Synthesis and Physicochemical Properties

This compound (CAS Number: 50299-14-4) is chemically known as 2-acetamido-4-pentenoic acid. Its synthesis is a direct extension of the synthesis of DL-allylglycine, followed by an N-acetylation step.

General Synthesis Pathway:

A common synthetic route involves a two-step process:

-

Synthesis of DL-allylglycine: This can be achieved through various methods, one of the earliest being the reaction of an allyl halide (e.g., allyl bromide) with a glycine equivalent.

-

N-acetylation: The resulting DL-allylglycine is then acetylated, typically using acetic anhydride in an aqueous or biphasic medium. This reaction targets the primary amine group of the amino acid.

Illustrative Synthesis Workflow:

Caption: General two-step synthesis of this compound.

Physicochemical Data Summary:

| Property | Value |

| CAS Number | 50299-14-4[1][2][3][4][5] |

| Molecular Formula | C₇H₁₁NO₃[2][3][4][5] |

| Molecular Weight | 157.17 g/mol [2][3][4][5] |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 114 °C[2] |

| Boiling Point | Approximately 382.4 °C at 760 mmHg[2] |

| Solubility | Soluble in water |

Section 3: Mechanism of Action - The Inhibition of GABA Synthesis

The primary mechanism of action of this compound, inherited from its parent compound, is the inhibition of glutamate decarboxylase (GAD) , the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[6] It is crucial to note that the biological activity resides primarily in the L-enantiomer, L-allylglycine.

By inhibiting GAD, L-allylglycine reduces the brain's capacity to synthesize GABA from glutamate.[6] This leads to a depletion of GABA levels, disrupting the delicate balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission. The resulting net increase in neuronal excitability lowers the seizure threshold and can induce convulsions.

The N-acetylation of the DL-allylglycine molecule does not fundamentally alter this core mechanism. However, it can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a different pharmacological profile compared to the non-acetylated form. The acetyl group may affect its transport across biological membranes, including the blood-brain barrier, and its susceptibility to enzymatic degradation.

Signaling Pathway Diagram:

Caption: Mechanism of action of N-Acetyl-L-allylglycine.

Section 4: Experimental Protocols and Methodologies

The study of this compound and its effects relies on a variety of established experimental protocols.

Protocol 1: Induction of Seizures in Rodent Models

Objective: To induce experimental seizures for the study of epileptogenesis and the evaluation of anticonvulsant compounds.

Methodology:

-

Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

-

Compound Preparation: this compound is dissolved in sterile saline to the desired concentration.

-

Administration: The solution is administered via intraperitoneal (i.p.) injection. Dosage can range from 100 to 250 mg/kg, depending on the desired severity and latency of seizures.

-

Observation: Animals are placed in a transparent observation chamber and monitored for behavioral signs of seizures, which are typically scored using a standardized scale (e.g., the Racine scale).

-

Electrophysiological Recording (Optional): For more detailed analysis, electroencephalography (EEG) electrodes can be implanted to record cortical electrical activity and pinpoint seizure onset and propagation.

Protocol 2: In Vitro GAD Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on glutamate decarboxylase activity.

Methodology:

-

Enzyme Source: A brain homogenate from a suitable animal model (e.g., mouse or rat cortex) is prepared.

-

Reaction Mixture: The assay is typically carried out in a buffered solution containing the brain homogenate, pyridoxal phosphate (a GAD cofactor), and a radiolabeled glutamate substrate (e.g., ¹⁴C-glutamate).

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Incubation: The mixture is incubated at 37 °C for a specified period.

-

Quantification of GABA production: The amount of radiolabeled GABA produced is quantified using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) followed by scintillation counting.

-

Data Analysis: The percentage of GAD inhibition is calculated for each concentration of the inhibitor, and the IC₅₀ (the concentration required to inhibit 50% of the enzyme activity) is determined.

Section 5: Pharmacokinetics and the Rationale for N-Acetylation

While specific pharmacokinetic data for this compound is not extensively published, the rationale for its development can be inferred from studies on other N-acetylated amino acids. N-acetylation can significantly alter a molecule's properties in several ways:

-

Increased Lipophilicity: The addition of an acetyl group can increase the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier.

-

Altered Metabolism: The N-acetyl group can protect the amino group from degradation by amino acid oxidases, potentially prolonging the compound's half-life.

-

Prodrug Potential: N-acetylated amino acids can act as prodrugs, being hydrolyzed in vivo to release the active parent amino acid. This can be a strategy to improve oral bioavailability or to target specific tissues.

Studies on N-Acetyl-DL-leucine have shown that the D- and L-enantiomers have different pharmacokinetic profiles, with the D-enantiomer accumulating to a greater extent. This highlights the significant impact that N-acetylation can have on the in vivo behavior of chiral molecules. It is plausible that similar stereoselective effects could be observed with this compound, which would be a critical consideration in its use as a research tool.

Section 6: Therapeutic and Research Applications

The primary application of this compound is as a research tool in the field of neuroscience. Its ability to reliably induce seizures through the inhibition of GABA synthesis makes it valuable for:

-

Modeling Epilepsy: Creating animal models of seizures to study the underlying pathophysiology of epilepsy.

-

Screening Anticonvulsant Drugs: Evaluating the efficacy of potential new antiepileptic drugs in preventing or terminating allylglycine-induced seizures.

-

Investigating GABAergic Function: Probing the role of the GABA system in various brain functions and disorders.

While this compound itself is not a therapeutic agent due to its pro-convulsant effects, the insights gained from its use contribute to the development of drugs that can modulate the GABAergic system for therapeutic benefit.

Conclusion

This compound represents a second-generation research tool, building upon the foundational discoveries of its parent compound, DL-allylglycine. Its synthesis reflects a deliberate effort to modify the physicochemical and pharmacokinetic properties of a known GAD inhibitor. While a detailed historical record of its initial discovery remains to be fully elucidated, its continued availability and use in neuroscience research underscore its value as a specialized compound for investigating the complexities of GABAergic neurotransmission and the mechanisms of epilepsy. Further research into its comparative pharmacology and pharmacokinetics alongside DL-allylglycine will undoubtedly provide a clearer understanding of the precise advantages conferred by the N-acetyl moiety.

References

Due to the limited availability of specific historical and developmental literature for this compound, the following references provide context on the parent compound, general synthesis methods, and the broader field of N-acetylated amino acids.

-

LookChem. This compound. [Link]

-

PubMed. Toxicology studies with N-acetylglycine. [Link]

-

Sci-Hub. The effect of the convulsant allylglycine (2-amino-4-pentenoic acid) on the activity of glutamic acid decarboxylase and the concentration of GABA in different regions of guinea pig brain. [Link]

-

PubMed. Glutamic acid decarboxylase inhibition and ultrastructural changes by the convulsant drug allylglycine. [Link]

-

PubMed Central. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. [Link]

-

PubMed. Inhibition of brain glutamate decarboxylase by 2-keto-4-pentenoic acid, a metabolite of allylglycine. [Link]

-

PubMed. Effects of some anti-epileptic, neuroleptic and gabaminergic drugs on convulsions induced by D,L-allylglycine. [Link]

-

PubMed. The effect of the convulsant allylglycine (2-amino-4-pentenoic acid) on the activity of glutamic acid decarboxylase and the concentration of GABA in different regions of guinea pig brain. [Link]

-

Wikipedia. Pentenoic acid. [Link]

-

PubMed. The chemistry and biological activities of N-acetylcysteine. [Link]

-

PubChem. Acetylglycine. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. 4-Pentenoic Acid (CAS 591-80-0): Properties, Applications, and Synthesis Guide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Pentenoic Acid in Modern Organic Synthesis. [Link]

-

PubChem. 4-Pentenoic acid, 2-(acetylamino)-2-(2-propenyl)-, methyl ester. [Link]

- Google Patents. CN101157608A - Method for preparing 4-pentenoic acid.

Sources

- 1. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Investigational Role of N-Acetyl-DL-allylglycine as a Putative GABA Antagonist

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are crucial targets for a wide range of therapeutics. GABA antagonists, by blocking the inhibitory effects of GABA, serve as invaluable tools in neuroscience research and hold potential for specific clinical applications. This technical guide explores the hypothetical role of a lesser-known compound, N-Acetyl-DL-allylglycine, as a GABA antagonist. While its direct interaction with GABA receptors is not established in the literature, its structural similarity to allylglycine, a known inhibitor of GABA synthesis, warrants a thorough investigation. This document provides a comprehensive framework for such an investigation, detailing the synthesis of this compound and proposing a suite of in vitro and in vivo experiments to characterize its potential GABA-antagonistic properties. This guide is intended to serve as a foundational resource for researchers interested in exploring novel modulators of the GABAergic system.

Introduction to GABAergic Neurotransmission and Antagonism

The balance between excitatory and inhibitory neurotransmission is fundamental to the proper functioning of the central nervous system (CNS). Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter, acting at two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors.[1] The GABAA receptor, a ligand-gated chloride ion channel, is the primary focus of this guide.[2] Upon binding GABA, the channel opens, allowing an influx of chloride ions that hyperpolarizes the neuron, making it less likely to fire an action potential.[3] This inhibitory action is critical for regulating neuronal excitability, and its disruption is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[4]

GABA antagonists are compounds that block the action of GABA at its receptors. They are broadly classified into two types: competitive antagonists, which bind to the same site as GABA (the orthosteric site), and non-competitive antagonists, which bind to a different site on the receptor to prevent its activation. Well-known examples include bicuculline (a competitive antagonist) and picrotoxin (a non-competitive antagonist).[5] These agents are powerful research tools for studying the roles of GABAergic inhibition in neural circuits and are used to induce experimental seizures in animal models of epilepsy.[6]

This guide puts forth a research directive to investigate this compound as a novel, putative GABA antagonist. Its parent compound, allylglycine, is known to be a convulsant by inhibiting glutamate decarboxylase, the enzyme responsible for GABA synthesis.[7] The addition of an acetyl group may alter its pharmacological profile, potentially shifting its mechanism from synthesis inhibition to direct receptor antagonism.

Profile of this compound

This compound is a derivative of the non-proteinogenic amino acid allylglycine. Below are its key chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 50299-14-4 | [8] |

| Molecular Formula | C7H11NO3 | [8] |

| Molecular Weight | 157.17 g/mol | [8] |

| Melting Point | 114 °C | [8] |

| Boiling Point | 382.4 °C at 760 mmHg | [8] |

| Density | 1.121 g/cm³ | [8] |

| Storage Temperature | -20 °C | [8] |

Synthesis of this compound

A reliable method for the synthesis of this compound is through the N-acetylation of DL-allylglycine using acetic anhydride. The following protocol is adapted from a general procedure for the acetylation of amino acids.

Experimental Protocol: Synthesis of this compound

-

Dissolution: In a 500 mL Erlenmeyer flask equipped with a magnetic stirrer, dissolve 0.1 moles of DL-allylglycine in 150 mL of deionized water. Stir vigorously until the amino acid is fully dissolved.

-

Acetylation: In a single portion, add 0.2 moles of 95% acetic anhydride to the stirring solution.

-

Reaction: Continue to stir the mixture vigorously for 20-30 minutes. The reaction is exothermic, and the solution will become warm. This compound may begin to precipitate during this time.

-

Crystallization: Place the reaction flask in an ice bath for at least one hour, or in a refrigerator overnight, to ensure complete crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with two portions of ice-cold deionized water.

-

Drying: Dry the product in a vacuum oven at 80-100 °C to a constant weight.

-

Purity Analysis: Assess the purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Proposed Investigation of GABA Antagonistic Activity

The following sections outline a comprehensive research plan to determine if this compound acts as a GABA antagonist.

In Vitro Characterization

The initial phase of the investigation focuses on determining if this compound directly interacts with the GABAA receptor.

Radioligand binding assays are a standard method to assess the affinity of a compound for a specific receptor. In this case, we will determine if this compound can displace a known radiolabeled GABAA receptor antagonist from its binding site.

Experimental Protocol: [³H]Bicuculline Methiodide Competitive Binding Assay

-

Membrane Preparation: Prepare synaptic membranes from rat whole brain or a specific brain region rich in GABAA receptors, such as the cortex or cerebellum.

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl (pH 7.4).

-

Incubation: In a 96-well plate, incubate the brain membranes with a fixed concentration of [³H]bicuculline methiodide and varying concentrations of this compound (e.g., from 1 nM to 1 mM).

-

Controls: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled bicuculline).

-

Incubation Conditions: Incubate the plate at 4 °C for 1-2 hours to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Hypothetical Data Summary

| Compound | IC₅₀ (µM) | Kᵢ (µM) |

| Unlabeled Bicuculline | 0.1 | 0.08 |

| This compound | 15 | 12 |

Electrophysiology provides a functional measure of a compound's effect on receptor activity. We will use the two-electrode voltage-clamp (TEVC) technique on Xenopus oocytes expressing human GABAA receptors to determine if this compound can inhibit GABA-induced currents.

Experimental Protocol: Two-Electrode Voltage-Clamp on Xenopus Oocytes

-

Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with cRNA encoding the subunits of the human GABAA receptor (e.g., α1, β2, γ2).

-

Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

Recording: Place an oocyte in a recording chamber continuously perfused with recording solution. Clamp the oocyte membrane potential at -60 mV using two microelectrodes.

-

GABA Application: Apply a concentration of GABA that elicits a submaximal response (e.g., the EC₂₀) to establish a baseline current.

-

Antagonist Application: Co-apply varying concentrations of this compound with the same concentration of GABA.

-

Washout: Wash the oocyte with the recording solution between applications to allow for recovery.

-

Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Hypothetical Electrophysiological Data

| Compound | IC₅₀ (µM) |

| Bicuculline | 1.2 |

| This compound | 25 |

In Vivo Evaluation

If in vitro studies suggest GABA antagonistic activity, the next step is to assess the effects of this compound in a living organism. Animal models of seizure susceptibility are commonly used to evaluate GABA antagonists.[6]

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

-

Animal Acclimation: Acclimate male C57BL/6 mice to the testing environment for at least one week.

-

Drug Administration: Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at various doses. A known GABA antagonist like bicuculline can be used as a positive control.

-

PTZ Challenge: 30 minutes after drug administration, inject a sub-convulsive dose of PTZ (e.g., 35 mg/kg, i.p.).

-

Behavioral Observation: Immediately after the PTZ injection, place each mouse in an individual observation chamber and record its behavior for 30 minutes.

-

Seizure Scoring: Score the seizure activity using a standardized scale (e.g., the Racine scale).

-

Data Analysis: Compare the seizure scores and the latency to the first seizure between the different treatment groups. A significant increase in seizure severity or a decrease in seizure latency in the this compound group compared to the vehicle group would suggest a pro-convulsant, and therefore potentially GABA-antagonistic, effect.

Hypothetical Seizure Model Data

| Treatment Group | Mean Seizure Score | Latency to First Seizure (seconds) |

| Vehicle + PTZ | 1.5 | 300 |

| Bicuculline (1 mg/kg) + PTZ | 4.5 | 120 |

| This compound (10 mg/kg) + PTZ | 2.5 | 240 |

| This compound (30 mg/kg) + PTZ | 3.8 | 150 |

Visualization of Pathways and Workflows

GABAergic Synapse Signaling Pathway

Caption: Putative mechanism of this compound at the GABAergic synapse.

Experimental Workflow for Characterization

Caption: Proposed workflow for investigating this compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to investigate the hypothesis that this compound functions as a GABA antagonist. The proposed workflow, from chemical synthesis to in vivo evaluation, provides a clear path to elucidate the pharmacological profile of this compound.

Should the proposed experiments yield positive results, several avenues for future research would open up. These include determining the subtype selectivity of this compound for different GABAA receptor isoforms, investigating its effects in other animal models (e.g., anxiety or cognition), and exploring its potential as a lead compound for the development of novel research tools or therapeutics. Conversely, if the results are negative, it would still provide valuable information, suggesting that the N-acetylation of allylglycine does not confer GABA receptor antagonistic properties. In either case, the systematic investigation outlined here will contribute to a deeper understanding of the structure-activity relationships of GABAergic modulators.

References

-

LookChem. This compound. [Link]

-